3-(2-Methylphenyl)propan-1-OL
Overview
Description
3-(2-Methylphenyl)propan-1-OL is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that it shares some structural similarities with other compounds, such as 3-(4-Methoxyphenyl)-2-propyn-1-ol2 and 3-(2-aMino-4-Methylphenyl)propan-1-ol3, but these are not the same compounds.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of 3-(2-Methylphenyl)propan-1-OL. However, similar compounds like 1-(4-Methylphenyl)-1-propanol can be prepared by the reduction of 4′-methylpropiophenone4.Molecular Structure Analysis
The molecular structure of 3-(2-Methylphenyl)propan-1-OL is not directly available. However, the InChI code for a similar compound, 3-(2-methylphenyl)-1-propanol, is provided1.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving 3-(2-Methylphenyl)propan-1-OL.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Methylphenyl)propan-1-OL are not directly available. However, physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points6.Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Čižmáriková et al. (2020) prepared a series of compounds related to 3-(2-Methylphenyl)propan-1-OL by reacting (3-chloromethyl-4-hydroxyphenyl)propan-1-ones with alcohols in the presence of sodium hydrogen carbonate. The synthesized compounds were tested against human pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans, for their antimicrobial activities. Their antioxidant activity was also determined, showing both activities to be lower in comparison with beta-blocker types of compounds (Čižmáriková et al., 2020).
Catalytic and Chemical Transformations
Aydemir et al. (2014) reported on the synthesis of ionic liquid based Ru(II)–phosphinite compounds from 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride and their use in transfer hydrogenation. The study included X-ray structure analysis and discussed their efficient catalytic activity in the hydrogenation of various ketones, with excellent conversions up to 99% (Aydemir et al., 2014).
Environmental and Toxicity Assessments
Pelizaro et al. (2019) evaluated the toxic effects of triazoanilines synthesized from cardanol and glycerol, which possess photophysical properties allowing their use as fluorescent biomarkers. The research assessed acute toxicity on various biological models, including Daphnia similis and Oreochromis niloticus, demonstrating low acute toxicity and suggesting potential for safe use in biodiesel quality monitoring (Pelizaro et al., 2019).
Antifungal and Anticancer Properties
A series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives synthesized by Sharma et al. (2010) were evaluated as Src kinase inhibitors and for their anticancer activity on human breast carcinoma cells. One compound showed high inhibitory potency against Src kinase, and the study suggested potential for these compounds in cancer treatment (Sharma et al., 2010).
Safety And Hazards
The specific safety and hazards information for 3-(2-Methylphenyl)propan-1-OL is not available. However, similar compounds like propan-1-ol are known to be highly flammable and can cause serious eye damage78.
Future Directions
The future directions for 3-(2-Methylphenyl)propan-1-OL are not clear due to the lack of specific information about this compound. However, synthetic cathinones, a group of compounds that 3-(2-Methylphenyl)propan-1-OL may belong to, are continuously evolving, and new compounds are appearing on the market every year9. Therefore, it is important to continue developing early warning systems and identifying new compounds to prevent their widespread misuse9.
Please note that while I strive to provide accurate and relevant information, the information available for this specific compound is limited. Therefore, some of the information provided is based on similar compounds and may not fully apply to 3-(2-Methylphenyl)propan-1-OL. For more accurate information, further research and laboratory analysis would be required.
properties
IUPAC Name |
3-(2-methylphenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6,11H,4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVRTEKMCCIWRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494657 | |
Record name | 3-(2-Methylphenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)propan-1-OL | |
CAS RN |
14902-36-4 | |
Record name | 3-(2-Methylphenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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